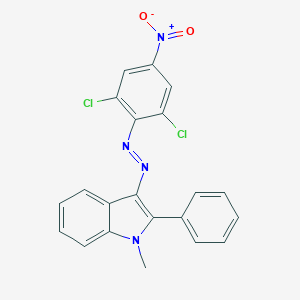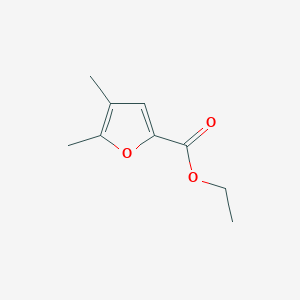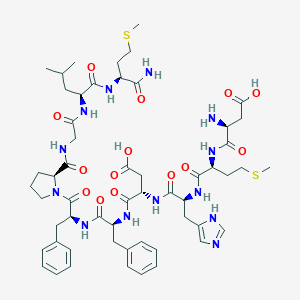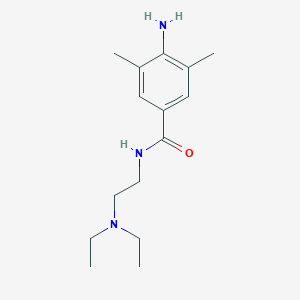
3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole, also known as DNP-PMI, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DNP-PMI is a fluorescent dye that can be used for imaging purposes, and it has been found to have potential applications in a variety of fields, including biology, chemistry, and materials science.
Mecanismo De Acción
The mechanism of action of 3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole involves the interaction of the dye with specific molecules or structures. The dye binds to these molecules or structures, causing them to fluoresce. The fluorescence can then be detected using specialized equipment, such as a fluorescence microscope.
Efectos Bioquímicos Y Fisiológicos
3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole has been found to have minimal biochemical and physiological effects. It is generally considered to be non-toxic and non-carcinogenic. However, as with any chemical compound, caution should be exercised when handling 3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole, and appropriate safety measures should be taken.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole is its high fluorescence intensity, which allows for sensitive detection of labeled molecules or structures. Additionally, the dye is relatively easy to use and can be applied to a wide range of samples. However, one limitation of 3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole is that it may not be suitable for use in certain applications, such as live cell imaging, due to its potential toxicity.
Direcciones Futuras
There are several potential future directions for research involving 3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole. One area of interest is the development of new applications for the dye, such as in the field of materials science. Additionally, researchers may explore ways to modify the structure of 3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole to improve its properties, such as increasing its fluorescence intensity or reducing its toxicity. Finally, further studies may be conducted to better understand the mechanism of action of 3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole and its interactions with specific molecules or structures.
Conclusion:
In conclusion, 3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole is a highly useful and versatile compound that has many potential applications in scientific research. Its unique properties make it a valuable tool for fluorescence microscopy and other imaging techniques. As research in this field continues, it is likely that new applications and uses for 3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole will be discovered.
Métodos De Síntesis
The synthesis of 3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole involves several steps, including the preparation of the starting materials and the reaction conditions. The starting materials for the synthesis are 2,6-dichloro-4-nitroaniline and 1-methyl-2-phenylindole. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and the product is purified using column chromatography.
Aplicaciones Científicas De Investigación
3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole has a wide range of applications in scientific research. One of the primary uses of this compound is in fluorescence microscopy. 3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole is a highly fluorescent dye, and it can be used to label specific molecules or structures in cells or tissues. This allows researchers to visualize and study these structures in greater detail.
Propiedades
Número CAS |
117584-16-4 |
|---|---|
Nombre del producto |
3-(2,6-Dichloro-4-nitrophenylazo)-1-methyl-2-phenylindole |
Fórmula molecular |
C21H14Cl2N4O2 |
Peso molecular |
425.3 g/mol |
Nombre IUPAC |
(2,6-dichloro-4-nitrophenyl)-(1-methyl-2-phenylindol-3-yl)diazene |
InChI |
InChI=1S/C21H14Cl2N4O2/c1-26-18-10-6-5-9-15(18)19(21(26)13-7-3-2-4-8-13)24-25-20-16(22)11-14(27(28)29)12-17(20)23/h2-12H,1H3 |
Clave InChI |
AGAPSPQFVSODLG-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=C(C=C(C=C4Cl)[N+](=O)[O-])Cl |
SMILES canónico |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=C(C=C(C=C4Cl)[N+](=O)[O-])Cl |
Otros números CAS |
117584-16-4 |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B37558.png)

![1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B37560.png)
